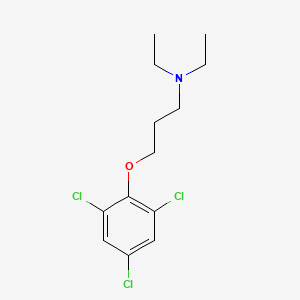

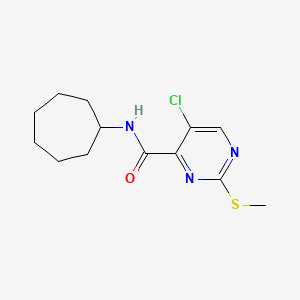

N,N-diethyl-3-(2,4,6-trichlorophenoxy)-1-propanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-3-(2,4,6-trichlorophenoxy)-1-propanamine, commonly known as triclopyr, is a selective herbicide used to control woody and broadleaf weeds in forests, grasslands, and non-crop areas. It belongs to the chemical class of synthetic auxins, which are plant hormones that regulate growth and development. Triclopyr is widely used in agriculture, forestry, and urban areas due to its effectiveness and low toxicity to non-target organisms.

Mécanisme D'action

Triclopyr acts by mimicking the natural auxin indole-3-acetic acid (IAA) and disrupting plant growth processes. It is absorbed by the leaves and stems of plants and transported to the meristematic tissues, where it induces abnormal growth and eventually kills the plant. Triclopyr is more effective on woody plants than on herbaceous plants due to differences in their growth patterns and susceptibility to auxin-like compounds.

Biochemical and Physiological Effects

Triclopyr affects several physiological processes in plants, including cell division, elongation, and differentiation. It alters the expression of genes involved in auxin signaling and transport, leading to changes in hormone levels and responses. Triclopyr also affects the metabolism of carbohydrates, proteins, and lipids, which can lead to changes in plant growth and development.

Avantages Et Limitations Des Expériences En Laboratoire

Triclopyr has several advantages for use in laboratory experiments. It is a highly selective herbicide that can be used to study the effects of plant hormones on specific species or tissues. It is also relatively easy to apply and has a low risk of contamination or toxicity to researchers. However, triclopyr has limitations in terms of its mode of action and specificity. It may not be suitable for studying plant responses to other types of stress or for investigating the effects of other plant hormones.

Orientations Futures

There are several future directions for research on triclopyr and related compounds. One area of interest is the development of new herbicides with improved selectivity and efficacy. Another area is the study of the ecological impact of triclopyr and its metabolites on non-target organisms and ecosystems. Finally, there is potential for the use of triclopyr and related compounds in biotechnology applications, such as the production of plant-based pharmaceuticals or biofuels.

Méthodes De Synthèse

Triclopyr can be synthesized by several methods, including the reaction of 2,4,6-trichlorophenol with diethylamine followed by reaction with 1-chloropropane. The resulting product is purified by distillation and recrystallization to obtain triclopyr with high purity. Other methods involve the use of different starting materials and reaction conditions, but the overall process is similar.

Applications De Recherche Scientifique

Triclopyr has been extensively studied for its herbicidal activity and environmental impact. It has been shown to selectively kill target weeds without harming desirable plants, making it a valuable tool for vegetation management. Triclopyr has also been used in research to study plant growth and development, as well as the role of synthetic auxins in plant physiology.

Propriétés

IUPAC Name |

N,N-diethyl-3-(2,4,6-trichlorophenoxy)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl3NO/c1-3-17(4-2)6-5-7-18-13-11(15)8-10(14)9-12(13)16/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXRTMKOSBEYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=C(C=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5051208.png)

![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5051211.png)

![4-[4-(2,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5051217.png)

![methyl 3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5051246.png)

![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)

![N-(2,4-dichlorobenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5051283.png)

![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5051291.png)

![ethyl 2-benzyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5051299.png)